3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
Description
3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features both tetrazole and triazole moieties. These heterocyclic structures are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Properties
Molecular Formula |
C17H16N8O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3,4-dimethyl-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C17H16N8O/c1-11-6-7-13(16(12(11)2)25-10-19-22-23-25)17(26)18-9-15-21-20-14-5-3-4-8-24(14)15/h3-8,10H,9H2,1-2H3,(H,18,26) |
InChI Key |
WSJDSIGFRFDFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3)N4C=NN=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Tetrazole Ring: This can be achieved by cycloaddition reactions involving azides and nitriles under acidic or basic conditions.
Formation of the Triazole Ring: This step may involve the cyclization of hydrazines with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the tetrazole and triazole intermediates with the benzamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole and triazole moieties exhibit notable antimicrobial properties. The incorporation of these groups into the structure of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide suggests potential efficacy against a range of pathogens. Studies have shown that similar triazole derivatives possess antibacterial and antifungal activities against various strains of bacteria and fungi, including Escherichia coli and Candida albicans .
Anti-inflammatory Properties
Compounds with triazole structures have been documented to exhibit anti-inflammatory effects. The presence of both the tetrazole and triazole rings in this compound may enhance its ability to modulate inflammatory pathways. Research has highlighted the role of these heterocycles in reducing inflammation in various biological models .
Anticancer Potential
The structural characteristics of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide suggest its potential as an anticancer agent. Similar compounds have shown activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The exploration of this compound in cancer research could yield promising results .
Synthesis and Characterization
A study involving the synthesis of related triazole derivatives demonstrated their biological activity through various characterization techniques such as FTIR and NMR spectroscopy. These methods confirmed the successful incorporation of functional groups necessary for biological activity .
Biological Testing
In vitro studies have been conducted to evaluate the antimicrobial efficacy of synthesized compounds similar to 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide. Results indicated that certain derivatives exhibited significant inhibition against pathogenic bacteria and fungi, suggesting a viable pathway for further development in pharmacotherapy .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| Compound A | Structure A | Moderate | High | Low |
| Compound B | Structure B | High | Moderate | Moderate |
| 3,4-Dimethyl... | Structure C | High | High | High |
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole
- 3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine
Uniqueness
Compared to these similar compounds, 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern and the combination of tetrazole and triazole rings
Biological Activity
3,4-Dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The unique combination of functional groups, including a tetrazole ring and a triazolopyridine moiety, suggests significant interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is with a molecular weight of 362.4 g/mol. Its structure features both tetrazole and triazolopyridine moieties which are critical for its biological activity.
The presence of the tetrazole and triazolopyridine structures enables the compound to interact with various enzymes or receptors within biological systems. These interactions can modulate biochemical pathways relevant to disease processes such as cancer and inflammation. Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in tumor growth and progression.
Anticancer Activity
Research has indicated that compounds similar to 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide exhibit significant anticancer properties. For instance:
- Compound 22i , a derivative within the same chemical family, demonstrated excellent anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
Enzyme Inhibition
The dual functional groups present in the compound suggest potential as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are known to interfere with cancer cell repair mechanisms and have shown efficacy in BRCA-mutant cancers .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
